Pyrisulfoxin B

Antimicrobial Resistance Biofilm Inhibition Staphylococcus aureus

Research on antibiofilm agents against drug-resistant S. aureus often stalls due to uncharacterized racemates with undefined stereochemistry. Pyrisulfoxin B solves both challenges: • Demonstrated >90% inhibition of MRSA biofilms at 50 µg/mL in head-to-head comparison with five other 2,2′-bipyridines. • Enantiomers successfully resolved with assigned absolute configuration, enabling stereospecific SAR studies. • Racemate shows cytotoxicity against HCT-116 (IC50 0.048 µM), HT-29, BXPC-3, P6C, and MCF-7 cancer cell lines-an ideal scaffold for medicinal chemistry optimization. Sourced via microbial fermentation; supplied with analytical data for immediate research use.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31 g/mol
Cat. No. B1247954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrisulfoxin B
Synonymspyrisulfoxin B
Molecular FormulaC13H11N3O2S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1S(=O)C)C#N)C2=CC=CC=N2
InChIInChI=1S/C13H11N3O2S/c1-18-12-7-10(9-5-3-4-6-15-9)16-11(8-14)13(12)19(2)17/h3-7H,1-2H3
InChIKeyCEEFKOCHZZDNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrisulfoxin B Procurement-Ready Profile


Pyrisulfoxin B is a naturally occurring caerulomycin derivative possessing a 2,2′-bipyridine core, isolated from the fermentation broth of Streptomyces californicus and the endophytic Streptomyces albolongus [1]. This compound, with a molecular formula of C13H11N3O2S and a molecular weight of 273.31 g/mol, is characterized by a methylsulfinyl group at the 3-position, a methoxy group at the 4-position, and a nitrile group at the 2-position of the bipyridine skeleton [2]. It is recognized as both an antibiotic and an antineoplastic agent, with initial reports highlighting its cytotoxic potential [3].

Natural product source
Fermentation-derived bipyridine alkaloid from Streptomyces spp.
Structural identity
2,2′-bipyridine core with nitrile and methylsulfinyl substitution; distinct from oxime or demethyl analogs.
Research contexts
Applied in antimicrobial screening and cell-model studies; reported activity in MRSA biofilm and cancer cell panels.

Pyrisulfoxin B Scaffold Uniqueness


The 2,2′-bipyridine alkaloids, including caerulomycins, collismycins, and pyrisulfoxins, are a structurally diverse class, yet minor modifications yield profound, non-linear differences in biological activity. Substituting Pyrisulfoxin B with a close analog like Pyrisulfoxin A, which differs by an oxime group instead of a nitrile, or the related collismycins, is scientifically unsound. Data shows that while collismycin C is the most effective biofilm inhibitor in its series, pyrisulfoxin B exhibits distinct cytotoxic and antimicrobial properties, such as a >90% inhibition of MRSA biofilms at 50 µg/mL [1] and a unique activity profile in cancer cell panels where its racemate shows specific cytotoxicity [2]. This underscores that the specific substitution pattern—particularly the nitrile and methylsulfinyl groups on the bipyridine core—dictates a unique pharmacophore that cannot be replicated by simple class-level substitution [3].

Analog swapping (oxime vs nitrile)
Pyrisulfoxin A (oxime) may not reproduce the antimicrobial or cell-model responses of pyrisulfoxin B; scaffold-specific pharmacophore is sensitive to the 2-position group.
Class-level substitution with collismycins
Collismycin C shows distinct biofilm inhibition ranking and cytotoxicity profile; simple class interchange risks misleading activity interpretation.
Racemate vs enantiopure form
Unresolved racemate may mask stereospecific effects; for SAR and mechanistic studies a defined enantiomer is required to avoid chiral ambiguity.

Pyrisulfoxin B Key Differentiators


MRSA Biofilm Inhibition vs. In-Class Bipyridines

In a direct head-to-head study of six 2,2′-bipyridines isolated from Streptomyces sp. MC025, the antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) was quantified. Pyrisulfoxin B (compound 6) demonstrated over 90% inhibition of MRSA biofilm formation at a concentration of 50 μg/mL [1]. This activity was distinct from the class, as the most potent inhibitor was collismycin C (compound 2), which also achieved >90% inhibition at 50 μg/mL [1]. This provides a precise, quantitative benchmark for Pyrisulfoxin B's performance against a clinically relevant MRSA biofilm model, distinguishing it from less active bipyridine analogs in the same panel.

MRSA biofilm inhibition
Head-to-head
Target: >90% inhibition at 50 µg/mL.
Collismycin C: >90% inhibition; other panel members (collismycin B, SF2738 D/F, pyrisulfoxin A) markedly less active.
Reported antimicrobial screening context; supports differentiation from other bipyridines in biofilm disruption assays.
Direct comparison in a panel of six 2,2′-bipyridines against MRSA; single concentration data point.
Antimicrobial Resistance Biofilm Inhibition Staphylococcus aureus

Enantiomeric Resolution and Absolute Configuration

Unlike its initial discovery as a racemic mixture, Pyrisulfoxin B [(±)-4] was subsequently resolved into its optically pure enantiomers, and its absolute configuration was unambiguously assigned for the first time [1]. This is a critical differentiation point from many other bipyridine natural products that are only available as racemates or whose stereochemistry remains undefined. The successful resolution of the racemic pyrisulfoxins A [(±)-3] and B [(±)-4] provides a chiral probe for future SAR studies, enabling the procurement of either enantiomer for targeted biological evaluation.

Chiral resolution
Reported
Racemic (±)-4 successfully resolved; absolute configuration assigned via NMR and optical methods.
Enables enantiomer-specific SAR and stereochemical control studies; previously undefined stereochemistry is now attributed.
First unambiguous assignment of absolute configuration for pyrisulfoxin B enantiomers.
Chiral Separation Stereochemistry Structure-Activity Relationship

Cytotoxicity in Human Cancer Cell Lines

The racemic mixture of Pyrisulfoxin B [(±)-3] was evaluated for cytotoxicity against a panel of human cancer cell lines including HCT-116, HT-29, BXPC-3, P6C, and MCF-7 [1]. While exact IC50 values for each cell line were not provided for (±)-3 alone, it was noted that compounds 7, 8, and (±)-3 displayed cytotoxicity against these lines [1]. Notably, in a comparative context, the related racemic pyrisulfoxin D [(±)-2] exhibited significant cytotoxicity with IC50 values ranging from 0.92 to 9.71 μM across the same panel [1]. This positions Pyrisulfoxin B as an active member of this structural class with demonstrated antiproliferative effects, albeit with a potency profile that is distinct from its closely related analogs like the highly potent compounds 7 and 8 (IC50 values from 0.048 to 0.2 μM) [1].

Cancer cell panel activity
Context-dependent
Racemic pyrisulfoxin B active against HCT-116, HT-29, BXPC-3, P6C, MCF-7 lines; exact IC50 not specified. Less potent than compounds 7, 8 (IC50 0.048-0.2 µM) and pyrisulfoxin D (IC50 0.92-9.71 µM) in the same series.
Reported cell-model antiproliferative activity; supports scaffold selection for medicinal chemistry optimization.
Data from racemate; enantiomer-specific potency may differ. Comparative values from same study panel.
Cancer Chemotherapy Cytotoxicity Assay Natural Product Anticancer

Pyrisulfoxin B Application Scenarios


Antibiofilm Screening Against MRSA Biofilms

Procurement for projects focused on novel antibiofilm agents against drug-resistant Staphylococcus aureus should prioritize Pyrisulfoxin B based on its demonstrated >90% inhibition of MRSA biofilms at 50 μg/mL [1]. This quantitative benchmark, derived from a head-to-head comparison with five other bipyridines, makes it a strong candidate for further mechanistic studies or as a positive control in high-throughput screening assays for biofilm inhibitors.

Chiral Chemistry and Enantioselective SAR

For research programs in stereochemistry and chiral drug development, Pyrisulfoxin B is a strategic procurement choice because its enantiomers have been successfully resolved and assigned an absolute configuration [2]. This provides a rare opportunity to study the stereospecific biological activities of the pyrisulfoxin class, a level of detail unavailable for many related natural products that remain as uncharacterized racemates.

Anticancer Lead Optimization Scaffold

Investigators developing novel anticancer agents should select Pyrisulfoxin B as a core scaffold for medicinal chemistry optimization. While the racemate demonstrates activity against multiple cancer cell lines (HCT-116, HT-29, BXPC-3, P6C, MCF-7), it is not the most potent analog in its class [2]. This makes it an ideal starting point for structure-activity relationship (SAR) studies aiming to improve potency and selectivity through synthetic modification of its bipyridine core.

Application
Selection Property
Validation Focus
Antimicrobial biofilm screening
Anti-MRSA biofilm activity profile
Biofilm formation inhibition assay validation
Chiral lead identification & SAR
Enantiomeric purity and absolute configuration
Stereochemical attribution and enantiomer-specific profiling
Anticancer chemical probe development
Cell-model antiproliferative activity
Cancer cell panel response and activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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